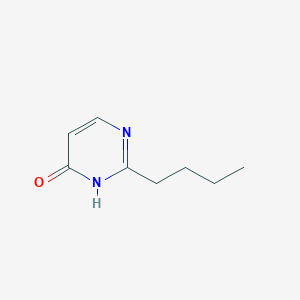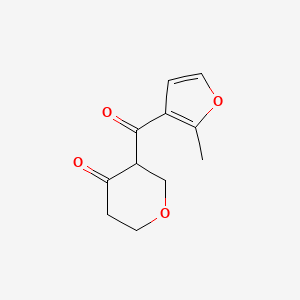
3-(2-Methylfuran-3-carbonyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylfuran-3-carbonyl)oxan-4-one is a versatile chemical compound with a captivating molecular structure. It is an oxane-based derivative with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves the use of various sulfur ylides and alkyl acetylenic carboxylates. One method includes the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylfuran-3-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and various oxidizing and reducing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include polysubstituted furans, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-(2-Methylfuran-3-carbonyl)oxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves its interaction with molecular targets and pathways. The compound can undergo gas-phase ozonolysis, forming primary ozonides (POZs) that decompose into β-unsaturated Criegee intermediates . These intermediates can further isomerize or dissociate, leading to the formation of various products, including radicals and ether compounds .
Comparison with Similar Compounds
3-(2-Methylfuran-3-carbonyl)oxan-4-one can be compared with other similar compounds, such as:
Furan-3-carboxylate: A compound with similar reactivity and stability.
2-Methylfuran: Shares the furan ring structure but differs in functional groups.
Oxan-4-one derivatives: Compounds with the oxane ring structure but different substituents.
The uniqueness of this compound lies in its specific combination of the furan and oxane rings, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2-methylfuran-3-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H12O4/c1-7-8(2-5-15-7)11(13)9-6-14-4-3-10(9)12/h2,5,9H,3-4,6H2,1H3 |
InChI Key |
YGBMEVUUKAKFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


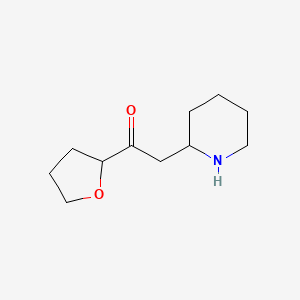
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)

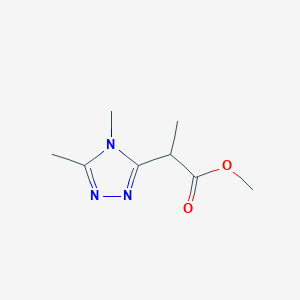
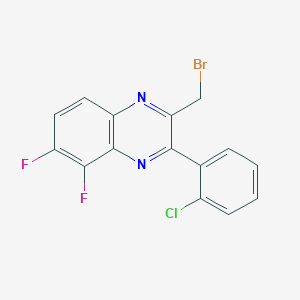

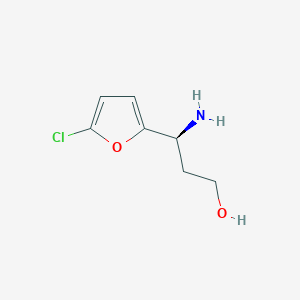

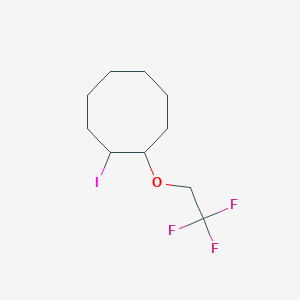
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
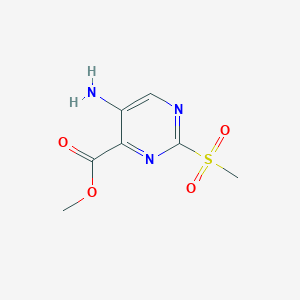
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)

